molecular formula C20H13F3N4O4S B5405081 Ethyl 4-(5-{[(6Z)-5-imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate

Ethyl 4-(5-{[(6Z)-5-imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate

Cat. No.: B5405081
M. Wt: 462.4 g/mol
InChI Key: PNZQPEAAFGAUMV-GXSHOAHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(5-{[(6Z)-5-imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiadiazolo[3,2-A]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-{[(6Z)-5-imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate can be achieved through a multi-component reaction involving aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles. This reaction is typically carried out in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation conditions . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous materials and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{[(6Z)-5-imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzoate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

Ethyl 4-(5-{[(6Z)-5-imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-{[(6Z)-5-imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazolo[3,2-A]pyrimidine core is known to inhibit enzymes and proteins involved in various biological processes. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 4-(5-{[(6Z)-5-imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and specific biological activities. The presence of trifluoromethyl and furan groups in this compound makes it unique and potentially more effective in certain applications.

Properties

IUPAC Name

ethyl 4-[5-[(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O4S/c1-2-30-17(29)11-5-3-10(4-6-11)14-8-7-12(31-14)9-13-15(24)27-19(25-16(13)28)32-18(26-27)20(21,22)23/h3-9,24H,2H2,1H3/b13-9-,24-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZQPEAAFGAUMV-GXSHOAHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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